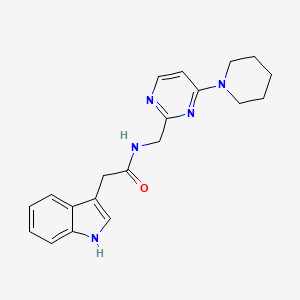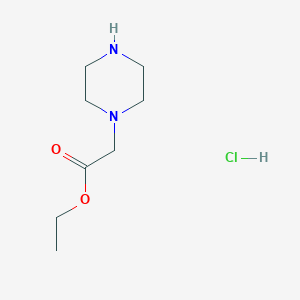![molecular formula C15H11F3N2O B2694999 4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one CAS No. 2416242-94-7](/img/structure/B2694999.png)
4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylphenyl derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral method .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, has been analyzed . The molecular formula of this compound is C8H3F4NO, with an average mass of 205.109 Da and a monoisotopic mass of 205.015076 Da .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .
Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Wissenschaftliche Forschungsanwendungen
Advanced Material Synthesis
Polymer Development
Phenylquinoxaline oligomers, including those with trifluoromethylphenyl groups, have been synthesized for their excellent thermal stability and solvent resistance, making them suitable for high-performance applications. These oligomers exhibit low melt viscosities and high strength, making them ideal for aerospace composites (Ooi, Hergenrother, & Harris, 2000).
Chemical Synthesis and Characterization
X-ray Diffraction Studies
The structural characterization of trifluoromethylphenyl-substituted quinoxalines through X-ray diffraction has provided insights into their molecular frameworks, aiding in the development of new compounds with potential applications in various domains (Quintana et al., 2016).
Pharmaceutical and Medicinal Chemistry
Anticancer Research
Novel isoxazolequinoxaline derivatives have been synthesized and evaluated for their anticancer properties. These compounds, including those with trifluoromethylphenyl groups, exhibit promising activity against human cancer cells, highlighting their potential in therapeutic applications (Abad et al., 2021).
Antiplasmodial Activity
Studies on 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives have revealed significant antiplasmodial activity against Plasmodium falciparum, suggesting their potential as leads for antimalarial drug development (Marín et al., 2008).
Optical Materials
Epoxy Resin Development
Fluorinated epoxy resins, including those with trifluoromethylphenyl groups, have been developed for electronic materials. These resins exhibit high thermal and mechanical stabilities alongside low dielectric constants, making them suitable for advanced electronic applications (Na et al., 2018).
Wirkmechanismus
While the specific mechanism of action for “4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one” is not available, similar compounds have been studied. For instance, N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been studied for its effects on the Serine/threonine-protein kinase pim-1 .
Safety and Hazards
The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a similar compound, suggests that it is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Zukünftige Richtungen
The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)10-4-3-5-11(8-10)20-9-14(21)19-12-6-1-2-7-13(12)20/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXSOOTBQQCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2694919.png)
![6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2694920.png)

![2-Benzyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2694924.png)
![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2694926.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2694928.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2694933.png)

![(E)-3-(furan-2-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2694935.png)

![methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate](/img/structure/B2694937.png)
![2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione](/img/structure/B2694938.png)
